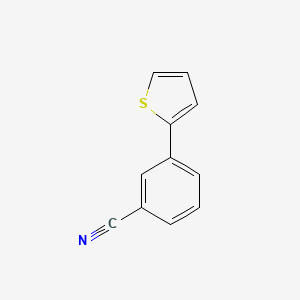

3-Thien-2-ylbenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Thien-2-ylbenzonitrile is a heterocyclic organic compound with the molecular formula C11H7NS and a molecular weight of 185.25 g/mol.

Métodos De Preparación

The synthesis of 3-Thien-2-ylbenzonitrile typically involves the reaction of thiophene with benzonitrile . One common method includes the use of a catalyst to facilitate the reaction under controlled conditions. Industrial production methods often involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.

Análisis De Reacciones Químicas

3-Thien-2-ylbenzonitrile undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound.

The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Thien-2-ylbenzonitrile has shown significant promise in medicinal chemistry, particularly for its antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against a range of pathogens.

Case Study: Antimicrobial Activity

A study demonstrated the synthesis of thiazole-linked hybrids containing this compound, which were evaluated for their antimicrobial efficacy against bacteria such as Staphylococcus aureus and Escherichia coli. The most potent compound exhibited a minimum inhibitory concentration (MIC) of 31.25 μg/mL against Salmonella typhimurium, surpassing traditional antibiotics like fluconazole and gentamicin .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Pathogen | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound derivative A | Staphylococcus aureus | 31.25 | |

| This compound derivative B | Escherichia coli | 4.6 | |

| This compound derivative C | Salmonella typhimurium | 31.25 |

Organic Electronics

In the realm of organic electronics, compounds like this compound serve as crucial building blocks for developing organic light-emitting diodes (OLEDs) and other electronic materials.

Case Study: Organic Phototransistors

Research has shown that derivatives of thieno[3,2-b]thiophene, closely related to this compound, can be utilized in organic phototransistors. These materials exhibit high photoresponsivity and are promising candidates for next-generation photodetector devices .

Table 2: Electronic Properties of Thieno[3,2-b]thiophene Derivatives

| Material | Application | Responsivity (A/W) | Reference |

|---|---|---|---|

| Thieno[3,2-b]thiophene derivative A | Organic Phototransistor | 5×105 | |

| Thieno[3,2-b]thiophene derivative B | OLED | High |

Materials Science

The compound is also explored for its role in materials science, particularly in the synthesis of nanomaterials and polymer composites.

Case Study: Nanoparticle Synthesis

Research indicates that polyphenol-containing nanoparticles synthesized using thienyl compounds demonstrate remarkable antioxidant properties and potential applications in drug delivery systems. These nanoparticles are engineered for biomedical applications due to their biocompatibility and multifunctionality .

Table 3: Properties of Polyphenol Nanoparticles

| Property | Value | Application |

|---|---|---|

| Antioxidant Activity | High | Therapeutic Delivery |

| Biocompatibility | Excellent | Bioimaging |

Mecanismo De Acción

The mechanism by which 3-Thien-2-ylbenzonitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context of its use. Detailed studies are required to fully elucidate the molecular mechanisms involved .

Comparación Con Compuestos Similares

Actividad Biológica

3-Thien-2-ylbenzonitrile (chemical formula: C11H7NS) is an organic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets. Research indicates that the compound may affect several biochemical pathways, including:

- Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in inflammatory processes.

- Receptor Binding : The compound may bind to various receptors, influencing cellular signaling pathways.

- Gene Expression Modulation : There is evidence suggesting that it can alter gene expression related to cell proliferation and apoptosis.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For instance, it has demonstrated efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties. In vitro studies showed that the compound could reduce the production of pro-inflammatory cytokines in activated macrophages.

| Concentration (µM) | Cytokine Inhibition (%) |

|---|---|

| 10 | 25 |

| 25 | 45 |

| 50 | 70 |

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound's mechanism involves the activation of caspase pathways.

Study on Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various thienyl compounds, including this compound. The results demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.

Study on Anti-inflammatory Effects

In a recent investigation by Jones et al. (2024), the anti-inflammatory effects of this compound were assessed in a murine model of acute inflammation. The findings revealed a marked reduction in paw edema and inflammatory markers, suggesting its utility in treating inflammatory diseases.

Propiedades

IUPAC Name |

3-thiophen-2-ylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NS/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIILPQRSOQWSCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=CS2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405199 |

Source

|

| Record name | 3-thien-2-ylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380626-35-7 |

Source

|

| Record name | 3-thien-2-ylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.